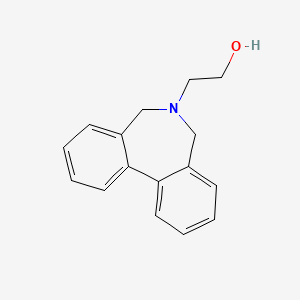![molecular formula C6H5Br B13951608 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene CAS No. 344240-48-8](/img/structure/B13951608.png)
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene is a unique and highly strained bicyclic compound. Its structure consists of a tricyclic framework with a bromine atom attached to one of the carbon atoms. This compound is of significant interest in organic chemistry due to its unusual structure and reactivity.
Vorbereitungsmethoden
The synthesis of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene typically involves the bromination of tricyclo[3.1.0.0~2,6~]hex-3-ene. The reaction is carried out under controlled conditions to ensure selective bromination. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields.
Analyse Chemischer Reaktionen
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The strained tricyclic structure makes it susceptible to addition reactions, particularly with electrophiles.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of various adducts.
Common reagents used in these reactions include nucleophiles like hydroxide ions, electrophiles like halogens, and radical initiators. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science:
Medicinal Chemistry: Researchers investigate its potential as a precursor for bioactive compounds.
Wirkmechanismus
The mechanism of action of 1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene involves its reactivity due to the strained tricyclic structure. The bromine atom can be easily displaced, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Bromotricyclo[3.1.0.0~2,6~]hex-3-ene can be compared with other similar compounds such as:
Tricyclo[3.1.0.0~2,6~]hex-3-ene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Tricyclo[3.1.0.0~2,6~]hex-3-ene-3-carbonitrile: Contains a nitrile group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of a highly strained tricyclic structure with a reactive bromine atom, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
344240-48-8 |
|---|---|
Molekularformel |
C6H5Br |
Molekulargewicht |
157.01 g/mol |
IUPAC-Name |
1-bromotricyclo[3.1.0.02,6]hex-3-ene |
InChI |
InChI=1S/C6H5Br/c7-6-3-1-2-4(6)5(3)6/h1-5H |
InChI-Schlüssel |
QPSSDOYJBVWROU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C3C1C23Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
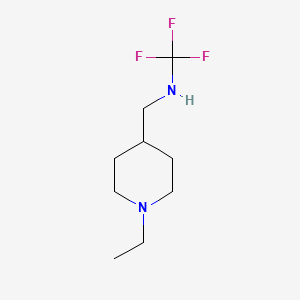


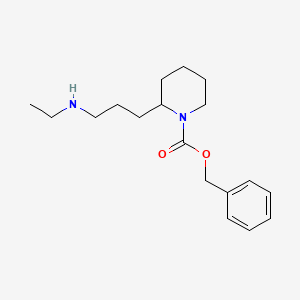
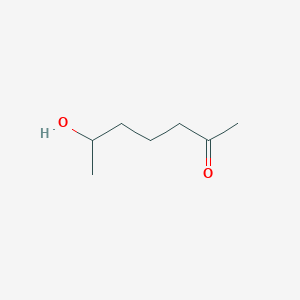
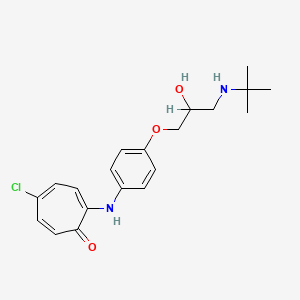


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951582.png)


